Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the tert-butyl group, fluorophenyl moiety, and hydroxyazetidine core in this compound contributes to its unique chemical characteristics and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the fluorophenyl group and the tert-butyl ester. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to the formation of various substituted azetidines .
Scientific Research Applications
Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyazetidine core may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-(2-methylphenyl)-3-hydroxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as increasing metabolic stability and enhancing binding affinity to biological targets. This makes the compound particularly valuable in drug discovery and development compared to its analogs with different substituents .
Properties
IUPAC Name |
tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIZRDYXAXLHSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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